molecular formula C6H4IN3 B2609442 7-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1350648-20-2

7-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B2609442
CAS RN: 1350648-20-2
M. Wt: 245.023
InChI Key: WCNHXAWBZNIZJF-UHFFFAOYSA-N
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Description

7-iodo-1H-pyrazolo[4,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported extensively from 2017 to 2021 .


Molecular Structure Analysis

The pyrazolo portion of this compound is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

7-iodo-1H-pyrazolo[4,3-b]pyridine derivatives have been studied for their antiproliferative activity against various cancer cell lines. For instance, a study synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated them for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. Some compounds showed low micromolar GI50 values, indicating potent activity. One specific compound, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was most active, inducing various cellular responses such as PARP-1 cleavage and caspase 9 activation, indicating a potential for complex action combining antiproliferative effects with induction of cell death (Razmienė et al., 2021).

Biomedical Applications

The biomedical applications of 1H-pyrazolo[4,3-b]pyridines, a category that includes this compound, have been extensively explored. These compounds, which can exist in different tautomeric forms, have seen more than 300,000 descriptions and are included in numerous references and patents. Their diverse substituents and synthetic methods make them applicable in various biomedical fields (Donaire-Arias et al., 2022).

c-Met Inhibition

1H-pyrazolo[4,3-b]pyridine derivatives have been designed, synthesized, and evaluated as inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers. One study demonstrated that these compounds showed strong c-Met kinase inhibition, suggesting their potential as therapeutic agents in cancer treatment (Liu et al., 2016).

Antibacterial and Antioxidant Properties

Synthesis and characterization of various 1H-pyrazolo[4,3-b]pyridine derivatives have shown them to possess notable antibacterial and antioxidant properties. Some compounds exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, along with moderate to good antioxidant properties. This indicates their potential use in developing new antibacterial and antioxidant agents (Variya et al., 2019).

Fluorescence and pH Sensing

The fluorescence properties of this compound derivatives have been investigated, revealing potential applications in pH sensing. One compound in particular was identified as a potent pH indicator enabling both fluorescence intensity-based and ratiometric pH sensing (Razmienė et al., 2021).

Tautomerism Study

The tautomerism of 7-substituted pyrazolo[4,3-c]pyridine derivatives, which likely includes 7-iodo variants, has been investigated. Studies utilizing NMR and X-ray crystallography have provided insights into the tautomerism within this class of compounds, which is essential for understanding their biological activities (Kourafalos et al., 2006).

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . They have potential for further exploration as TRK inhibitors .

Safety and Hazards

Users should avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn. Dry clean up procedures should be used and dust generation should be avoided .

Future Directions

The future directions of 1H-pyrazolo[3,4-b]pyridine derivatives research could involve the development of more efficient synthetic strategies and approaches . Further exploration of their potential as TRK inhibitors is also a promising direction .

properties

IUPAC Name

7-iodo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNHXAWBZNIZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine (23 g) in water (90 mL) and AcOH (75 mL) was added dropwise a solution of sodium nitrite (12.6 g) in water (90 mL) over 30 minutes at 0° C. The mixture was warmed to room temperature and stirred for 24 hours. Then the mixture was cooled to 0° C. again and stirred for another 0.5 hour to give a solid which was collected by filtration and washed with cold water. The solid was suspended in aqueous HI (20 mL 50% HI diluted to 300 mL with water) and dimethoxymethane (600 mL). This mixture was heated to 80° C. for 3 hours, then cooled to room temperature, neutralized with Na2CO3 solution, and then extracted with ethyl acetate. The organic layer was collected, dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to give a residue. This residue was purified by column chromatography eluting with 1:2 petroleum ether:ethyl acetate to afford the title compound as a light yellow solid (7.8 g). 1H-NMR (400 MHz, DMSO-d6) 7.86 (d, J=4.4 Hz, 1H) 8.16 (d, J=4.4 Hz, 1H) 8.46 (s, 1H) 13.67 (s, 1H).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

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